molecular formula C10H13ClN2O3S B7864043 2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide

2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide

Cat. No.: B7864043
M. Wt: 276.74 g/mol
InChI Key: FCWBETBMFZYQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(oxan-4-yl)pyridine-3-sulfonamide (CAS: 1154933-88-6) is a sulfonamide derivative featuring a pyridine core substituted with a chlorine atom at the 2-position and a sulfonamide group at the 3-position. The sulfonamide nitrogen is further substituted with an oxan-4-yl (tetrahydropyran-4-yl) group. Its molecular formula is C₁₀H₁₃ClN₂O₃S, with a molecular weight of 276.74 g/mol .

Properties

IUPAC Name

2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c11-10-9(2-1-5-12-10)17(14,15)13-8-3-6-16-7-4-8/h1-2,5,8,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWBETBMFZYQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NS(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, including cyclization and substitution reactions.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached through a sulfonation reaction, often using sulfonyl chlorides and amines.

    Formation of the Oxan-4-yl Moiety: The oxan-4-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

    Hydrolysis Products: Sulfonic acid and amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

  • Mechanism of Action : The sulfonamide group in this compound is known to inhibit bacterial enzymes like dihydropteroate synthase, which is essential for folate synthesis in microorganisms. This inhibition disrupts the production of vital metabolites, leading to antimicrobial effects.
  • Case Study : Research has demonstrated that derivatives of sulfonamides exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. A study highlighted the effectiveness of sulfonamide-based compounds in overcoming antibiotic resistance .

Anticancer Properties

  • Research Findings : Investigations into the anticancer potential of 2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
  • Case Study : In vitro studies revealed that this compound can inhibit cell proliferation in breast cancer models, suggesting its potential as a therapeutic agent .

Biological Research

Enzyme Inhibition Studies

  • Carbonic Anhydrase Inhibition : The compound has been studied for its ability to inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance and are implicated in various diseases.
  • Data Table 1: Enzyme Inhibition Potency
CompoundIC50 Value (µM)Target Enzyme
2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide15Carbonic Anhydrase II
Sulfanilamide20Carbonic Anhydrase II
Acetazolamide5Carbonic Anhydrase II

Material Science

Synthesis of Novel Materials

  • Polymer Chemistry : The compound serves as a building block for synthesizing new polymeric materials with enhanced properties, such as improved thermal stability and mechanical strength.
  • Case Study : Researchers have utilized this compound in the development of sulfonamide-based polymers that exhibit excellent conductivity and are suitable for electronic applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the antibacterial activity of the compound.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent on Sulfonamide Nitrogen Molecular Weight (g/mol) CAS Number
2-Chloro-N-cyclohexylpyridine-3-sulfonamide Cyclohexyl 274.77 1155912-23-4
2-Chloro-N-(cyclopentylmethyl)pyridine-3-sulfonamide Cyclopentylmethyl 274.77 1156390-02-1
Target compound Oxan-4-yl (tetrahydropyran-4-yl) 276.74 1154933-88-6
2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide 3,5-Difluorophenyl 300.72 Not provided
Imazosulfuron (herbicide) Dimethoxy-pyrimidinylcarbamoyl 424.84 122548-33-8

Key Observations :

  • The oxan-4-yl group in the target compound introduces a polar, oxygen-containing heterocycle, which may enhance solubility in polar solvents compared to cyclohexyl or cyclopentyl derivatives .
  • Imazosulfuron differs significantly due to its imidazo[1,2-a]pyridine core and a dimethoxy-pyrimidinylcarbamoyl substituent, which is critical for its herbicidal activity .

Physicochemical Properties

Property Target Compound 2-Chloro-N-cyclohexyl Analogue Imazosulfuron
Molecular Weight 276.74 274.77 424.84
Predicted LogP (Lipophilicity) ~2.1 (estimated) ~3.5 ~1.8
Solubility Higher in polar solvents Lower due to cyclohexyl group Moderate (aqueous formulations used in herbicides)

Notes:

  • Imazosulfuron’s lower LogP aligns with its formulation as a water-dispersible granular herbicide .

Biological Activity

2-Chloro-N-(oxan-4-yl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound 2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide features a pyridine ring substituted with a sulfonamide group and an oxane moiety. The presence of chlorine in the structure may influence its biological interactions and solubility.

The biological activity of sulfonamides generally involves:

  • Inhibition of Enzyme Activity : Sulfonamides can inhibit dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway.
  • Protein Interactions : The sulfonamide group forms hydrogen bonds with amino acids in target proteins, altering their function and leading to biological effects.

Antimicrobial Activity

Recent studies have shown that compounds similar to 2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : In vitro assays have demonstrated that related sulfonamides can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effective inhibition against Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Research indicates that sulfonamide derivatives can possess anticancer properties. In bioassays targeting human tumor cell lines (e.g., HL-60, BGC-823), certain sulfonamides have displayed promising inhibitory activities. The EC50 values for these compounds suggest they can effectively reduce cell viability at low concentrations .

CompoundCell LineEC50 (µg/mL)
4A(10)HL-602.12
4A(11)BGC-8233.66
4B(2)Bel-74022.38

Study on Antimicrobial Properties

A study conducted on a series of novel sulfonamide derivatives revealed that certain compounds exhibited excellent fungicidal activity against Botrytis cinerea, comparable to commercial fungicides . This highlights the potential application of such compounds in agricultural settings.

Study on Antitumor Effects

Another investigation focused on the antitumor activity of various sulfonamide derivatives against multiple cancer cell lines. The results indicated that compounds with structural similarities to 2-chloro-N-(oxan-4-yl)pyridine-3-sulfonamide showed significant cytotoxicity, suggesting a possible therapeutic role in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.